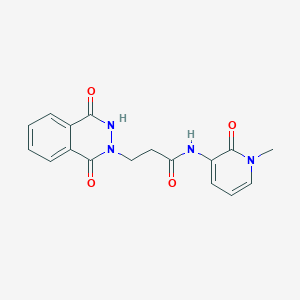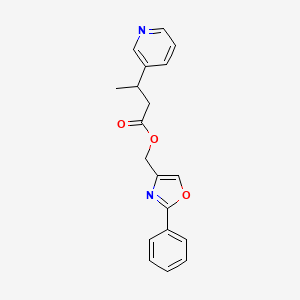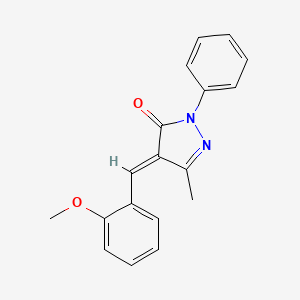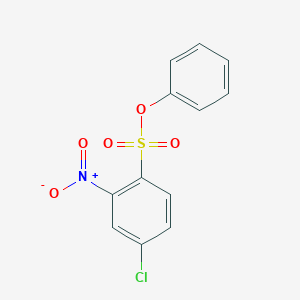![molecular formula C11H17N3O2S B7574557 N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide, commonly known as SMTC, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in biomedical research. SMTC is a thiadiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of SMTC is not fully understood, but it is thought to involve the inhibition of the NO synthase enzyme. This inhibition leads to a decrease in the production of NO, which can have a range of downstream effects. SMTC has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
SMTC has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibition of the NO synthase enzyme, SMTC has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. SMTC has also been shown to improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SMTC for lab experiments is its well-established synthesis method and commercial availability. SMTC is also relatively stable and easy to handle, making it a convenient compound for use in experiments. However, one limitation of SMTC is its relatively low potency compared to other NO synthase inhibitors. This may limit its usefulness in certain experiments or applications.
Zukünftige Richtungen
There are several potential future directions for research on SMTC. One area of interest is the development of more potent SMTC analogs that could be used in a wider range of applications. Another potential direction is the investigation of the effects of SMTC in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of SMTC and its potential applications in different disease states.
Synthesemethoden
The synthesis of SMTC involves the reaction of 1-chloromethylcyclohexane with thiourea, followed by treatment with hydroxylamine hydrochloride and acetic anhydride. The resulting product is then further reacted with 4-methylthiosemicarbazide to yield SMTC. The synthesis of SMTC has been well-established in the literature, and the compound is commercially available from several chemical suppliers.
Wissenschaftliche Forschungsanwendungen
SMTC has been extensively studied for its potential applications in a variety of biomedical research areas. One of the most promising applications of SMTC is as a modulator of the nitric oxide (NO) pathway. SMTC has been shown to inhibit the activity of the NO synthase enzyme, which is responsible for the production of NO in the body. This inhibition has been shown to have a range of effects, including anti-inflammatory and anti-tumor activity.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-9(17-14-13-8)10(15)12-7-11(16)5-3-2-4-6-11/h16H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPDRGSELYSKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)





![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)


![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
